2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.10625597 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives have been explored for their potential in the fabrication of OLEDs. For instance, derivatives incorporating pyridine units have shown enhanced electron injection and efficiency in blended-layer OLEDs with aluminum cathodes. These materials exhibit significant improvements in external quantum efficiency and luminous efficiency, suggesting their role as promising components for OLED technology Stephen Oyston, Changsheng Wang, I. F. Perepichka, et al., 2005.
Advanced Material Synthesis
The synthesis and structural characterization of novel polymers incorporating oxadiazole and pyridine units reveal their thermal stability and organo-solubility. Such polymers exhibit promising characteristics for high-performance materials, including potential applications in electronics and material science. The study of these polymers provides insight into their behavior and properties, which could be beneficial for the development of new materials with enhanced performance Y. Mansoori, S. V. Atghia, Somyeh Shah Sanaei, et al., 2012.
Photophysical Studies
Research on ionic liquid crystals bearing oxadiazole highlights the photophysical properties of these compounds. Detailed studies reveal changes in quantum yields correlated with changes in lifetimes and theoretical calculations, providing valuable information for the development of fluorescent materials and their application in sensing and imaging technologies J. Pedro, J. Mora, Eduard Westphal, et al., 2012.
Mechanism of Action
The TMP group has been found to effectively inhibit several biological targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Future Directions
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These findings suggest that “2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” and similar compounds could have potential applications in the development of new therapeutic agents.
Properties
IUPAC Name |
3-pyridin-2-yl-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-10(9-13(21-2)14(12)22-3)16-18-15(19-23-16)11-6-4-5-7-17-11/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGORNGRHZSXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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